Superior Yield in Pd-Catalyzed β-Enaminone Synthesis: DMEDA vs. TMEDA and EDA
In a palladium-catalyzed dehydrogenative β-amination of saturated ketones to form β-enaminones, N,N'-dimethylethylenediamine (DMEDA) delivered an 81% yield, significantly outperforming both ethylenediamine (EDA) at 53% and tetramethylethylenediamine (TMEDA) at 38% under identical conditions. This head-to-head comparison demonstrates the non-linear impact of N-methylation on catalytic performance [1].
| Evidence Dimension | Reaction Yield (%) |
|---|---|
| Target Compound Data | 81% |
| Comparator Or Baseline | TMEDA: 38%; EDA: 53%; DMPDA: 87% |
| Quantified Difference | DMEDA yields 113% higher than TMEDA and 53% higher than EDA |
| Conditions | Pd(OAc)₂ (5.0 mol%), ligand (6.0 mol%), Cs₂CO₃ (4.0 equiv), allyl acetate (4.0 equiv), 1,4-dioxane, 80 °C, 20 h |
Why This Matters
The 113% yield increase over TMEDA demonstrates that N-methylation pattern, not just the presence of amine groups, is a critical determinant of catalytic efficiency, making DMEDA the preferred ligand for optimizing this specific transformation.
- [1] Oxford Journals. Synthesis of β-Enaminones via Palladium-catalyzed Dehydrogenative β-Amination of Saturated Ketones (Table, Entry 5 vs. 8 and 6). View Source
